molecular formula C12H16ClNO B2751746 4,5-dihydro-3H-spiro[1,4-benzoxazepine-2,1'-cyclobutane] hydrochloride CAS No. 2094570-65-5

4,5-dihydro-3H-spiro[1,4-benzoxazepine-2,1'-cyclobutane] hydrochloride

Cat. No. B2751746
CAS RN: 2094570-65-5
M. Wt: 225.72
InChI Key: SISLUJBPOBFALN-UHFFFAOYSA-N
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Description

“4,5-dihydro-3H-spiro[1,4-benzoxazepine-2,1’-cyclobutane] hydrochloride” is a chemical compound with the molecular weight of 225.72 . It is a powder in physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H15NO.ClH/c1-2-5-11-10(4-1)8-13-9-12(14-11)6-3-7-12;/h1-2,4-5,13H,3,6-9H2;1H . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 225.72 .

Scientific Research Applications

Synthesis and Structural Studies

The synthesis of novel scaffolds for drug discovery has been demonstrated through the three-step synthesis of a related compound, 4,5-dihydro-3H-spiro[1,5-benzoxazepine-2,4′-piperidine], highlighting the potential of these structures in the development of drug-like molecules. This particular study showcases the disubstituted derivative's structure using NOESY NMR in an aqueous medium and X-ray diffraction, emphasizing its well-defined orientation of side chains (Willand et al., 2004).

Pharmacological Potential

The synthesis and biological evaluation of spiro compounds, including those related to benzoxazepine scaffolds, have been explored to assess their potential as pharmacologically active agents. For instance, unexpected regio- and stereoselective [4+3] cycloaddition reactions have yielded novel spiroindoline oxazepine derivatives, which have shown antioxidant and antibacterial activities, indicating the therapeutic potential of these compounds (Zahedifar et al., 2019).

Chemical Behavior and Transformations

Research on the chemical behavior and transformations of spiro[cyclobutane-1,1'-1'H-azulenium] ion, a compound structurally related to the target molecule, provides insights into the distinctive reactivity of spiro compounds. This includes the expansion of the cyclobutane ring under elevated temperatures and the reaction with nucleophiles, demonstrating the unique chemical properties these molecules exhibit (Oda et al., 1999).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and carries the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

spiro[4,5-dihydro-3H-1,4-benzoxazepine-2,1'-cyclobutane];hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO.ClH/c1-2-5-11-10(4-1)8-13-9-12(14-11)6-3-7-12;/h1-2,4-5,13H,3,6-9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SISLUJBPOBFALN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CNCC3=CC=CC=C3O2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-dihydro-3H-spiro[1,4-benzoxazepine-2,1'-cyclobutane] hydrochloride

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